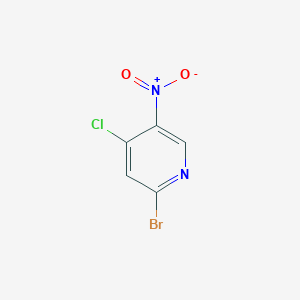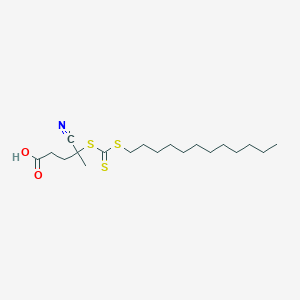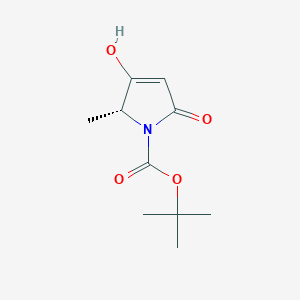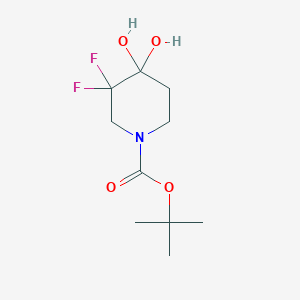
2-Bromo-4-chloro-5-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 2-Bromo-5-nitropyridine involves the use of 2-amino-5-bromopyridine as a starting material . The process includes a series of reactions such as oxidation, cooling, filtration, and crystallization . The yield of the product is high, indicating that the oxidation reaction can be scaled up .Chemical Reactions Analysis
2-Bromo-5-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling . It was also used in the synthesis of 2-pyridyl analogs .Scientific Research Applications
Large-Scale Synthesis and Safety
The application of 2-Bromo-4-chloro-5-nitropyridine and its derivatives in large-scale synthesis was explored by Agosti et al. (2017). They studied the oxidation of similar compounds, focusing on the reproducibility, impurity content, and safety in large-scale production. Safety studies were conducted alongside process development to ensure robust reaction conditions and appropriate safety boundaries (Agosti et al., 2017).
Structural and Vibrational Analysis
Hanuza et al. (2002) and Sundaraganesan et al. (2005) conducted detailed studies on the structure and vibrational properties of 2-Bromo-4-nitropyridine derivatives. They analyzed the crystal structure, polarized vibrational spectra, and investigated the intermolecular interactions and stability of these compounds (Hanuza et al., 2002); (Sundaraganesan et al., 2005).
Photophysical and Optical Properties
The photophysical and optical properties of 5-Bromo-2-nitropyridine, a derivative of 2-Bromo-4-chloro-5-nitropyridine, were examined by Gündüz and Kurban (2018). They focused on changes in structural, electronic, vibrational, and optical properties, highlighting the compound's stability in different solvent environments (Gündüz & Kurban, 2018).
Computational and Molecular Docking Studies
Arulaabaranam et al. (2021) performed computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, analyzing its molecular structure, electronic properties, and reactivity. They also conducted molecular docking studies to assess its biological significance, particularly in relation to protein interactions (Arulaabaranam et al., 2021).
Synthesis of Heterocyclic Compounds
Research by Takahashi and Yoneda (1958) and Prokopov and Yakhontov (1979) explored the synthesis of heterocyclic compounds using derivatives of 2-Bromo-4-chloro-5-nitropyridine. They investigated various reaction conditions and the formation of different compounds, contributing to the knowledge of chemical synthesis in this area (Takahashi & Yoneda, 1958); (Prokopov & Yakhontov, 1979).
Spectroscopic and Docking Studies
Abraham et al. (2017) conducted experimental and theoretical studies on 2-Amino-3-bromo-5-nitropyridine, a related compound, to understand its molecular structure, electronic, and vibrational characteristics. They also performed docking studies to predict its biological activities (Abraham et al., 2017).
properties
IUPAC Name |
2-bromo-4-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWNYVVSEUNNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732498 | |
| Record name | 2-Bromo-4-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-nitropyridine | |
CAS RN |
1137475-57-0 | |
| Record name | 2-Bromo-4-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)







